

Spectroscopic Characterization of 2-Fluoro-4nitrotoluene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-4-nitrotoluene** (CAS No: 1427-07-2), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure

IUPAC Name: 2-fluoro-1-methyl-4-nitrobenzene[1] Molecular Formula: C₇H₆FNO₂[1] Molecular Weight: 155.13 g/mol [1] Structure:

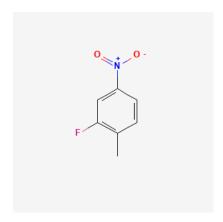


Figure 1: Chemical structure of **2-Fluoro-4-nitrotoluene**.



Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Fluoro-4-nitrotoluene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)[2]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.93	dd	1H	H-3
7.75	ddd	1H	H-5
7.20	t	1H	H-6
2.57	S	3H	-СНз

¹³C NMR[3]

Chemical Shift (δ) ppm	Assignment
161.5 (d, J = 252 Hz)	C-2
148.0	C-4
136.2	C-1
126.1 (d, J = 8 Hz)	C-5
125.8 (d, J = 4 Hz)	C-3
116.8 (d, J = 23 Hz)	C-6
20.6 (d, J = 4 Hz)	-CH₃

Infrared (IR) Spectroscopy

The IR spectrum of **2-Fluoro-4-nitrotoluene** exhibits characteristic absorption bands corresponding to its functional groups.[1][4]



Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (-CH₃)
1590, 1480	Strong	Aromatic C=C Stretch
1520, 1345	Strong	Asymmetric & Symmetric N-O Stretch (NO ₂)
1250	Strong	C-F Stretch

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[5]

m/z	Relative Intensity	Assignment
155	High	[M]+ (Molecular Ion)
139	Moderate	[M - O] ⁺
125	Moderate	[M - NO]+
109	High	[M - NO ₂]+
96	Moderate	[M - NO2 - CH3] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

 Approximately 5-25 mg of 2-Fluoro-4-nitrotoluene is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).



- The solution is transferred to a clean, dry 5 mm NMR tube.
- If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.
- The sample is then placed in the NMR spectrometer.

¹H NMR Acquisition:

Spectrometer: 400 MHz NMR Spectrometer

Solvent: CDCl₃

• Temperature: 298 K

- Pulse Sequence: A standard single-pulse sequence is used.
- Relaxation Delay: A relaxation delay of at least 5 times the longest T1 should be used for quantitative measurements.[6]
- Number of Scans: Typically 16-64 scans are accumulated to achieve a good signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Acquisition:

• Spectrometer: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

Solvent: CDCl₃

Temperature: 298 K

 Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.



- Relaxation Delay: A sufficient relaxation delay is applied.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
- Data Processing: Similar to ¹H NMR, the FID is processed, and chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (ATR-FTIR): Attenuated Total Reflectance (ATR) is a common technique for solid samples.[7]

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- A background spectrum of the empty ATR crystal is collected.[8]
- A small amount of solid **2-Fluoro-4-nitrotoluene** is placed directly onto the ATR crystal.
- A pressure arm is applied to ensure good contact between the sample and the crystal.[8]

FTIR Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Spectral Range: Typically 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:



- A dilute solution of 2-Fluoro-4-nitrotoluene is prepared in a volatile organic solvent such as methanol or acetonitrile.[9] The concentration is typically around 1 mg/mL, which is then further diluted.[9]
- Any particulate matter should be removed by filtration to avoid blockages in the instrument.
 [9]

MS Acquisition (Electron Ionization - EI): Electron ionization is a common method for the analysis of small, volatile molecules.[10]

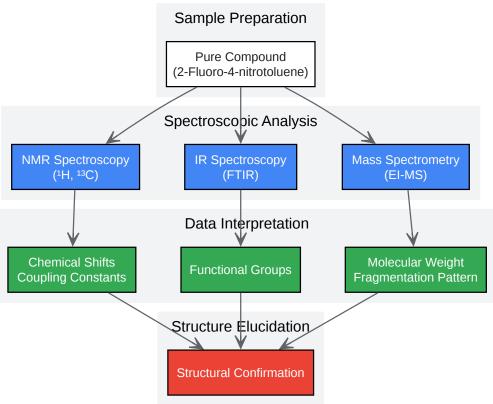
- Ionization Method: Electron Ionization (EI).
- Ionization Energy: Typically 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
- Mass Range: A suitable mass range is scanned, for example, m/z 40-200.
- Introduction Method: The sample can be introduced via a direct insertion probe or through a
 gas chromatograph (GC-MS). For a solid like 2-Fluoro-4-nitrotoluene, heating the sample
 in the vacuum of the mass spectrometer is often necessary to achieve sufficient vapor
 pressure.[10]
- Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **2-Fluoro-4-nitrotoluene**.



Spectroscopic Analysis Workflow for Compound Characterization



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Caption: Workflow for spectroscopic analysis.

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